6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one typically involves nitration reactions. One common method involves the nitration of fused 5,7-diamino pyrimidine derivatives using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts and ring-open nitrate salts . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one undergoes various chemical reactions, including nitration, reduction, and substitution. Common reagents used in these reactions include nitric acid, reducing agents, and nucleophiles. For example, nitration with concentrated nitric acid produces nitramide derivatives, while reduction reactions can yield different amine derivatives . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential energetic properties. In biology, it may be explored for its potential as a bioactive molecule with antimicrobial or anticancer properties. In the materials science field, it can be used to develop new materials with unique electronic or optical properties .
Wirkmechanismus
The mechanism of action of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one involves interactions with specific molecular targets and pathways. For example, its nitramide derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one include other fused heterocyclic systems such as [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives are often used in materials science for their electronic properties .
Eigenschaften
CAS-Nummer |
13300-86-2 |
---|---|
Molekularformel |
C4H4N4O2 |
Molekulargewicht |
140.102 |
IUPAC-Name |
3,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H4N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1-2,7H,(H,5,6,8,9) |
InChI-Schlüssel |
YSOKZOKZYWDKEH-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)C2C(=N1)NON2 |
Synonyme |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one, 1,7a-dihydro- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.